molecular formula C14H13N3O4S B2428408 N-(2-methoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide CAS No. 701950-51-8

N-(2-methoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Cat. No. B2428408
CAS RN: 701950-51-8
M. Wt: 319.34
InChI Key: PWVCZEXEZSYRCU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, also known as MBSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MBSA belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antitumor properties.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized through specific reactions, and its structure confirmed using various spectral data methods. For instance, a study by Hayun et al. (2012) described the synthesis of a similar compound by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid and ammonia gas, with its structure confirmed via IR, 1H-NMR, 13C-NMR, and mass spectral data (Hayun et al., 2012).

Pharmacological Activities

Compounds containing similar structural features have been studied for various pharmacological activities. For example, Rahman et al. (2014) synthesized a series of derivatives from substituted anthranilic acids and evaluated them for diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014).

Antitumor Properties

The antitumor capabilities of related sulfonamide compounds have been investigated. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors with the potential for clinical trials (Owa et al., 2002).

Microbial Degradation

The microbial degradation pathway of similar sulfonamides has been studied, revealing an unusual degradation pathway initiated by ipso-hydroxylation. Ricken et al. (2013) identified metabolites formed during the degradation of various sulfonamides, providing insights into the environmental persistence and potential antibiotic resistance issues (Ricken et al., 2013).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-21-13-5-3-2-4-11(13)17-22(19,20)9-6-7-10-12(8-9)16-14(18)15-10/h2-8,17H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVCZEXEZSYRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

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